molecular formula C18H11Cl5N2O2S B2653660 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine CAS No. 339276-17-4

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine

Cat. No.: B2653660
CAS No.: 339276-17-4
M. Wt: 496.61
InChI Key: DBUFDDDFMDUEED-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique combination of functional groups, such as dichlorobenzyl, sulfanyl, methoxy, and trichlorophenoxy, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-Dichlorobenzyl Chloride: This intermediate is synthesized by chlorinating 3,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Formation of 3,4-Dichlorobenzylthiol: The 3,4-dichlorobenzyl chloride is then reacted with sodium hydrosulfide to form 3,4-dichlorobenzylthiol.

    Synthesis of 2,4,5-Trichlorophenol: This compound is prepared by chlorinating phenol using chlorine gas in the presence of a catalyst such as aluminum chloride.

    Coupling Reaction: The final step involves the coupling of 3,4-dichlorobenzylthiol with 2,4,5-trichlorophenol in the presence of a base such as potassium carbonate to form the desired pyrimidine compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials, such as coatings and polymers.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s aromatic rings can interact with cellular membranes, disrupting their integrity and function. These interactions contribute to the compound’s antimicrobial and therapeutic effects.

Comparison with Similar Compounds

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl5N2O2S/c1-26-16-7-24-18(28-8-9-2-3-10(19)11(20)4-9)25-17(16)27-15-6-13(22)12(21)5-14(15)23/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUFDDDFMDUEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC(=C(C=C2Cl)Cl)Cl)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl5N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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